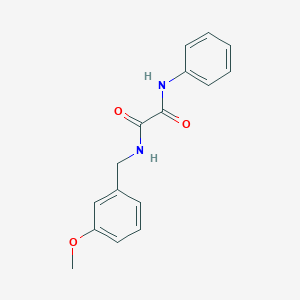

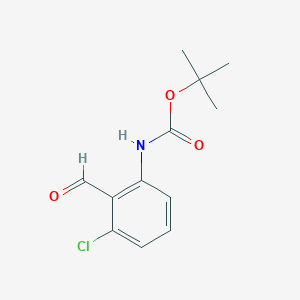

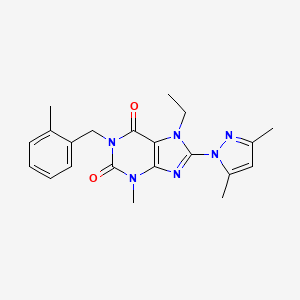

![molecular formula C21H27N5O B2502737 2-(4-(2,5-二甲基-3-(对甲苯基)吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基)乙醇 CAS No. 900271-34-3](/img/structure/B2502737.png)

2-(4-(2,5-二甲基-3-(对甲苯基)吡唑并[1,5-a]嘧啶-7-基)哌嗪-1-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been the focus of many synthetic and medicinal chemistry studies due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines involves a nitrogen-based hetero-aromatic ring . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles . Other reactions include the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .科学研究应用

合成方法和应用

创新的环加成反应

研究深入探讨了通过环加成反应从 N-取代的吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物合成新型异恶唑啉和异恶唑,突出了吡唑并嘧啶酮骨架在生成具有材料科学和药物设计中药效团潜力的多种杂环化合物方面的多功能性 (Rahmouni 等,2014)。

抗磷酸二酯酶活性

一项关于合成和评估吡唑并[3,4-d]嘧啶-4-酮衍生物的抗磷酸二酯酶-5 (PDE-5) 活性的研究展示了该化学物质在开发新的 PDE-5 抑制剂方面的潜力,表明在治疗与 PDE-5 失调相关的疾病方面有应用 (Su 等,2021)。

抗癌和抗炎特性

另一项研究合成并评估了新型吡唑并嘧啶衍生物的抗癌和抗 5-脂氧合酶活性,表明该化合物在设计针对癌症和炎症性疾病的新型治疗剂方面很有用 (Rahmouni 等,2016)。

抗氧化剂

合成带有吲哚部分的新型稠合吡唑衍生物并评估其作为抗氧化剂的潜力,强调了该化合物在开发抗氧化疗法或针对氧化应激相关疾病的保护剂方面的潜力 (El-Mekabaty 等,2016)。

生物学评估和潜在活性

抗菌和抗真菌活性

已合成新型双(吡唑-苯并呋喃)杂化物,并带有哌嗪连接基,并对其细菌生物膜抑制作用和 MurB 酶抑制作用进行了测试,揭示了显著的抗菌功效和在对抗细菌耐药性和生物膜相关感染方面的潜在应用 (Mekky & Sanad,2020)。

杀虫和抗菌潜力

通过微波辐照合成嘧啶连接的吡唑杂环化合物,并评估其杀虫和抗菌潜力,突出了在农业化学和微生物感染控制方面的应用 (Deohate & Palaspagar,2020)。

作用机制

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to have a wide range of biological and pharmacological activities . They are often used in the development of new drugs due to their nitrogen-based hetero-aromatic ring structure .

Mode of Action

For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of certain enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .

Biochemical Pathways

For example, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of free radicals and reactive oxygen species (ROS), which are produced through routine metabolic pathways and increase dramatically under cellular damage .

Result of Action

Similar compounds have been associated with a range of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

未来方向

属性

IUPAC Name |

2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)23-26-19(14-16(2)22-21(20)26)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVFNQKGNWSKTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

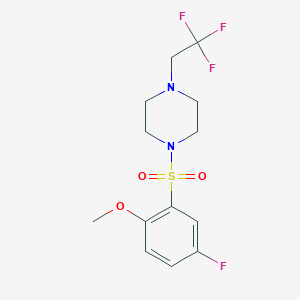

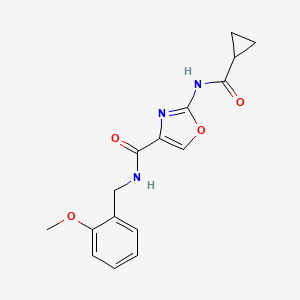

![ethyl 2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2502659.png)

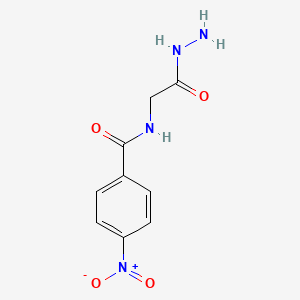

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

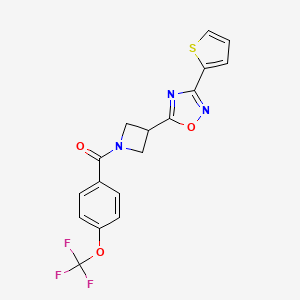

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)